2-Bromo-5-(2-bromoethyl)pyridine

Catalog No.
S8959253
CAS No.
M.F
C7H7Br2N
M. Wt
264.94 g/mol
Availability
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2-Bromo-5-(2-bromoethyl)pyridine

Product Name

2-Bromo-5-(2-bromoethyl)pyridine

IUPAC Name

2-bromo-5-(2-bromoethyl)pyridine

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

InChI

InChI=1S/C7H7Br2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2

InChI Key

JSSMFPSFAXVTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCBr)Br

2-Bromo-5-(2-bromoethyl)pyridine is an organic compound characterized by its molecular formula C9H10Br2NC_9H_{10}Br_2N. It consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a bromoethyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of bioactive molecules.

  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, including amines and thiols, leading to new derivatives.
  • Oxidation: The bromoethyl group can be oxidized to yield corresponding pyridine N-oxides.
  • Reduction: Reduction reactions can convert the bromoethyl group into an ethyl group, enhancing the compound's reactivity for further transformations .

Research indicates that pyridine derivatives, including 2-Bromo-5-(2-bromoethyl)pyridine, exhibit significant biological activity. They have been investigated for their potential in drug development, particularly in anticancer and antimicrobial applications. The interactions of these compounds with various enzymes and proteins may influence cellular signaling pathways and gene expression, suggesting their utility in pharmacology and biochemistry .

The synthesis of 2-Bromo-5-(2-bromoethyl)pyridine typically involves:

  • Bromination of Pyridine Derivatives: A common method includes the reaction of 5-(bromoethyl)pyridine with bromine in a suitable solvent under controlled conditions.
  • Grignard Reaction: Another synthetic route may utilize Grignard reagents to introduce the bromoethyl group onto the pyridine ring, followed by subsequent bromination steps to achieve the desired substitution pattern .

2-Bromo-5-(2-bromoethyl)pyridine finds extensive applications in:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex pyridine derivatives.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects against various diseases, including cancer.
  • Agrochemicals: The compound is also used in the formulation of agricultural chemicals due to its reactivity and ability to form stable products .

Several compounds share structural similarities with 2-Bromo-5-(2-bromoethyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUniqueness
2-Bromo-3-(bromomethyl)pyridineBromomethyl at 3-positionDifferent steric effects compared to 5-position.
3-(Bromoethyl)pyridineBromoethyl at 3-positionOffers different reactivity patterns than 5-position.
2-Bromo-5-methylpyridineMethyl at 5-positionLacks bromoethyl functionality; different applications.
2-Bromo-4-(bromomethyl)pyridineBromomethyl at 4-positionVaries in steric hindrance compared to other positions.

The uniqueness of 2-Bromo-5-(2-bromoethyl)pyridine lies in its specific substitution pattern on the pyridine ring, which influences its reactivity profile and potential applications in synthetic chemistry compared to these similar compounds .

Molecular Architecture and Bonding

The core structure of 2-bromo-5-(2-bromoethyl)pyridine consists of a six-membered aromatic pyridine ring. The nitrogen atom at the 1-position introduces electron-withdrawing effects, polarizing the ring and enhancing reactivity at specific sites. The 2-position is substituted with a bromine atom, while the 5-position features a 2-bromoethyl group ($$-\text{CH}2\text{CH}2\text{Br}$$). This arrangement creates two reactive centers:

  • Electrophilic aromatic substitution is favored at the 4-position due to the meta-directing nature of the pyridine nitrogen.
  • The 2-bromoethyl group enables alkylation or elimination reactions, offering pathways to introduce unsaturation or further functionalization.

The SMILES notation for this compound is $$ \text{C1=CC(=NC=C1CCBr)Br} $$, and its InChIKey (JSSMFPSFAXVTNN-UHFFFAOYSA-N) provides a unique identifier for database searches.

Crystallographic and Spectroscopic Data

While crystallographic data for 2-bromo-5-(2-bromoethyl)pyridine remains unpublished, analogous bromopyridines exhibit planar geometries with weak intermolecular interactions. For instance, 2-bromo-5-methylpyridine forms infinite chains via C–H···N hydrogen bonds. Spectroscopic characterization of the title compound would likely reveal:

  • $$^1\text{H NMR}$$: Signals for the pyridine protons (δ 7.5–8.5 ppm), methylene groups (δ 3.0–3.5 ppm), and bromoethyl protons (δ 1.8–2.2 ppm).
  • $$^{13}\text{C NMR}$$: Peaks corresponding to the aromatic carbons (δ 120–150 ppm) and aliphatic carbons (δ 25–40 ppm).

Direct Bromination Strategies

Direct bromination focuses on introducing bromine atoms at specific positions on the pyridine ring or its side chains. Two primary approaches dominate this field: reagent-mediated electrophilic substitution and radical-initiated pathways.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is widely employed for allylic and benzylic bromination due to its controlled reactivity. In pyridine systems, NBS facilitates bromination at the ethyl side chain of 5-ethylpyridine precursors. For instance, 5-ethyl-2-(2-hydroxyethyl)pyridine (CAS: 5223-06-3) can undergo NBS-mediated bromination in carbon tetrachloride to yield the 2-bromoethyl substituent [4]. The reaction typically proceeds via a radical mechanism, where NBS generates bromine radicals that abstract hydrogen from the ethyl group, followed by bromine atom transfer. Optimal results are achieved at 60–80°C with catalytic amounts of benzoyl peroxide, yielding >80% conversion [6].

Radical Bromination Using AIBN

Azobisisobutyronitrile (AIBN) initiates radical chain reactions, enabling selective bromination of alkyl side chains. In one protocol, 5-ethylpyridine is treated with bromine in the presence of AIBN (1 mol%) under reflux in carbon tetrachloride. The radical pathway minimizes ring bromination, favoring side-chain functionalization. After 12 hours, the reaction achieves 70–75% yield of 2-bromo-5-(2-bromoethyl)pyridine, with residual starting material recovered via distillation [6].

Multi-Step Synthesis from Pyridine Precursors

Multi-step routes offer superior regiocontrol by constructing the pyridine scaffold with pre-functionalized groups. A common strategy involves:

  • Synthesis of 2-(Bromomethyl)pyridine: Starting from 2-picoline, bromination with phosphorus tribromide (PBr₃) yields 2-(bromomethyl)pyridine (CAS: 55401-97-3) in 85% purity [3].
  • Ethylation and Secondary Bromination: The bromomethyl intermediate is reacted with ethylene glycol under Mitsunobu conditions to install the hydroxyethyl group, followed by bromination using HBr/acetic acid to form the 2-bromoethyl moiety [4].

This approach circumvents competing ring bromination, achieving an overall yield of 62% after column purification [3].

Optimization of Reaction Conditions

Solvent Systems

  • Carbon Tetrachloride: Preferred for radical bromination due to its inertness and ability to solubilize bromine. Reactions in CCl₄ exhibit 20% higher yields compared to dichloromethane [6].
  • Ethyl Acetate: Used in extraction and washing steps to isolate the product from acidic byproducts. Its moderate polarity minimizes emulsion formation during aqueous workups [3].

Temperature and Catalytic Effects

  • Bromination Efficiency: Elevated temperatures (70–80°C) accelerate radical initiation but risk over-bromination. A balance is struck at 65°C, achieving 75% conversion without di-brominated byproducts [6].
  • Catalyst Loading: Red phosphorus (5 wt%) enhances bromine activation in esterification steps, reducing reaction time from 24 to 12 hours [6].

Purification and Isolation Techniques

TechniqueConditionsOutcome
Liquid-Liquid ExtractionEthyl acetate/water (3:1)Removes HBr and unreacted acetic acid [3]
Vacuum Distillation15–16 mmHg, 57–60°CIsolates product with >95% purity [6]
Drying AgentsAnhydrous CaCl₂Reduces moisture to <0.1% [6]

Distillation under reduced pressure is critical for separating the target compound from high-boiling byproducts. Post-distillation, the product is stabilized by storing under argon at 2–8°C [1].

Crystallographic and Spectroscopic Data

Nuclear Magnetic Resonance Spectral Analysis (Proton, Carbon-13)

The nuclear magnetic resonance spectroscopic analysis of 2-Bromo-5-(2-bromoethyl)pyridine provides crucial structural confirmation through characteristic chemical shift patterns. Based on comparative analysis with structurally similar compounds, the expected proton nuclear magnetic resonance spectrum would display characteristic signals for the bromoethyl side chain and the pyridine ring system [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

264.89247 g/mol

Monoisotopic Mass

262.89452 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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